N-(2,3-difluorophenyl)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(2,3-Difluorophenyl)-1,3-thiazole-4-carboxamide is an organic compound that belongs to the class of thiazole carboxamides This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxamide group attached to a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiazole derivative with an appropriate amine. In this case, 2,3-difluoroaniline can be used to form the desired carboxamide.
The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; typically in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-difluorophenyl)-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a candidate for drug discovery and development. It has been investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit specific enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals. Research has focused on its potential use in treating infectious diseases, cancer, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials. It is also used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The presence of fluorine atoms enhances its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-Difluorophenyl)-2-fluorobenzamide
Properties
Molecular Formula |
C10H6F2N2OS |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C10H6F2N2OS/c11-6-2-1-3-7(9(6)12)14-10(15)8-4-16-5-13-8/h1-5H,(H,14,15) |
InChI Key |
DPISHEMBDPEWMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NC(=O)C2=CSC=N2 |
Origin of Product |
United States |
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